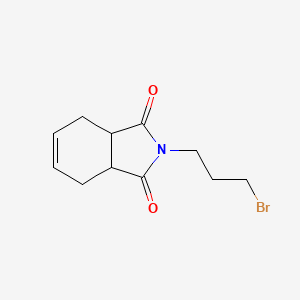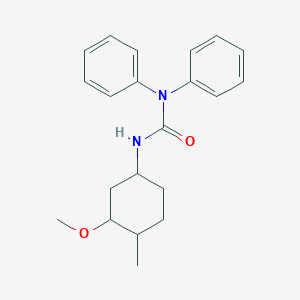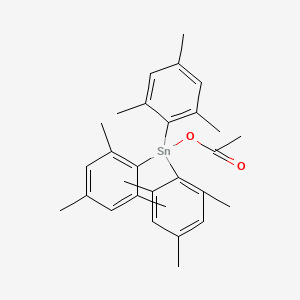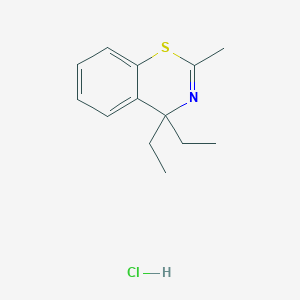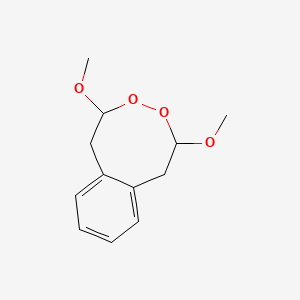
4-Amino-2-(hydroxymethyl)phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(hydroxymethyl)phenol;hydrochloride is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group and a hydroxymethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method is the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(hydroxymethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces aminophenol derivatives.
Substitution: Produces halogenated or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(hydroxymethyl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, cellular signaling pathways, and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Amino-4-(hydroxymethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Hydroxy-2-(aminomethyl)phenol: Similar but with an aminomethyl group instead of hydroxymethyl.
Uniqueness
4-Amino-2-(hydroxymethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57361-57-6 |
|---|---|
Molekularformel |
C7H10ClNO2 |
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
4-amino-2-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,9-10H,4,8H2;1H |
InChI-Schlüssel |
ZNOUIDGXBVRTKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
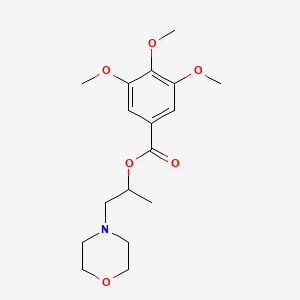

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
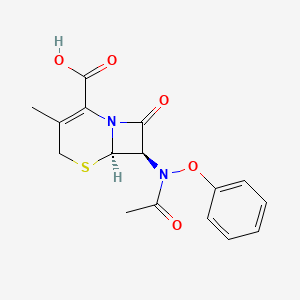
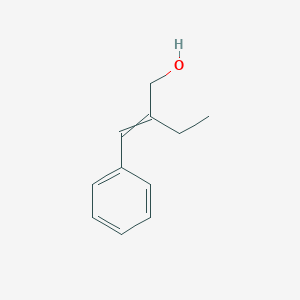
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
